2-Chloro-6-(trifluoromethyl)mandelic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClF3O3 |
|---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI Key |
MTDWZHWUBRDGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profile of 2-Chloro-6-(trifluoromethyl)mandelic Acid in Organic Solvents for Pharmaceutical Development
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-(trifluoromethyl)mandelic acid, a key intermediate in pharmaceutical synthesis. Understanding and predicting the solubility of such complex molecules in various organic solvents is a cornerstone of efficient process development, formulation, and purification strategies.[1][2] This document synthesizes fundamental physicochemical principles with predictive analysis and provides a robust experimental framework for solubility determination. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility behavior to accelerate their research and development timelines.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the journey of a molecule from a laboratory curiosity to a viable therapeutic agent is profoundly influenced by its physical properties. Among these, solubility is arguably one of the most critical.[3] It dictates the feasibility of synthetic routes, governs the choice of crystallization solvents, impacts purification efficiency, and ultimately influences the bioavailability of the final active pharmaceutical ingredient (API).[1][4] Poorly soluble compounds often lead to significant challenges, including low reaction yields, difficult formulations, and inadequate in-vivo exposure.[2]
2-Chloro-6-(trifluoromethyl)mandelic acid is a substituted mandelic acid derivative. Such molecules are valuable chiral building blocks in organic synthesis.[5][6] Its structure, featuring a carboxylic acid, a hydroxyl group, and two strong electron-withdrawing groups on the aromatic ring, presents a unique and complex solubility profile. This guide will deconstruct the factors governing its solubility and provide a predictive framework and an experimental protocol for its precise measurement.
Physicochemical Properties of 2-Chloro-6-(trifluoromethyl)mandelic Acid
To predict how a solute will behave in a solvent, we must first understand its intrinsic properties. The structure of 2-Chloro-6-(trifluoromethyl)mandelic acid is the primary determinant of its interactions with its environment.
-
Molecular Structure: C₉H₆ClF₃O₃
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): A highly polar group, capable of acting as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule.
-
Hydroxyl Group (-OH): A polar group that is also a strong hydrogen bond donor and acceptor.
-
Phenyl Ring: A large, non-polar aromatic core.
-
Chloro (-Cl) and Trifluoromethyl (-CF₃) Groups: These are strongly electron-withdrawing and increase the lipophilicity of the molecule. The trifluoromethyl group, in particular, significantly impacts the electronic properties of the aromatic ring.[7]
-
Core Physicochemical Characteristics:
-
Polarity: The molecule is amphiphilic, possessing distinct polar regions (the carboxylic acid and hydroxyl groups) and a significant non-polar region (the substituted phenyl ring). Overall, it is considered a polar molecule.
-
Hydrogen Bonding: The presence of both -OH and -COOH groups allows for extensive hydrogen bonding, which will be a dominant factor in its solubility in protic solvents.[8]
-
Acidity (pKa): The carboxylic acid is the primary acidic center. The presence of two potent electron-withdrawing groups (Cl and CF₃) ortho and meta to the carboxyl group is expected to significantly increase its acidity (lower its pKa) compared to unsubstituted mandelic acid. For reference, the predicted pKa of the structurally similar 2-Chloro-6-(trifluoromethyl)benzoic acid is approximately 2.04, indicating a strong acidic character.[9]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[10][11] A more nuanced prediction requires considering the specific intermolecular forces at play between the solute and the solvent.
dot
Caption: Intermolecular forces governing solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for 2-Chloro-6-(trifluoromethyl)mandelic acid, as they can form strong hydrogen bonds with both the carboxylic acid and hydroxyl groups, effectively solvating the molecule.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have high dielectric constants and are hydrogen bond acceptors but not donors. They can solvate the polar parts of the molecule effectively, particularly by accepting hydrogen bonds from the solute's -OH and -COOH groups. High solubility is anticipated.
-
Non-Polar Solvents (e.g., Hexane, Cyclohexane): These solvents interact primarily through weak van der Waals forces. The strong intermolecular hydrogen bonds between the solute molecules and their high polarity will prevent them from being effectively solvated by non-polar solvents. Therefore, solubility is expected to be very low.[12]
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents offer a balance of properties. While they are not as effective at hydrogen bonding as protic solvents, their polarity can accommodate the solute to some extent. Moderate to low solubility is predicted.
Predicted Solubility Profile: A Comparative Table
The following table synthesizes the above principles to provide a predictive solubility guide. The solvents are categorized by their type and properties.
| Solvent Class | Example Solvent | Polarity Index | H-Bonding | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | Strong H-bonding with -COOH and -OH groups.[8][13] |
| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, excellent H-bonding capability. | |
| Isopropanol (IPA) | 3.9 | Donor & Acceptor | Good | Slightly less polar than ethanol, but still a very effective solvent. | |
| Polar Aprotic | DMSO | 7.2 | Acceptor | High | High polarity and strong H-bond acceptor.[14] |
| DMF | 6.4 | Acceptor | High | High polarity and effective at solvating polar functional groups.[14] | |
| Acetonitrile | 5.8 | Acceptor | Good | High polarity, good solvent for polar compounds. | |
| Acetone | 5.1 | Acceptor | Good | Moderate polarity, good H-bond acceptor. | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Acceptor | Moderate | Moderate polarity allows for some interaction with both polar and non-polar parts. |
| Halogenated | Dichloromethane (DCM) | 3.1 | Weak Acceptor | Low to Moderate | Can solvate the non-polar ring but is poor at disrupting H-bonds. |
| Esters | Ethyl Acetate | 4.4 | Acceptor | Low to Moderate | Moderate polarity but less effective at solvating strong H-bond donors. |
| Non-Polar | Toluene | 2.4 | None | Very Low | Polarity mismatch; cannot overcome solute-solute interactions. |
| Hexane | 0.1 | None | Insoluble | Extreme polarity mismatch.[12] |
Note: Polarity Index values are from various sources for relative comparison.[15][16]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
While predictions are invaluable for initial screening, precise quantitative data requires empirical measurement. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[17] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[18]
Objective: To accurately determine the solubility of 2-Chloro-6-(trifluoromethyl)mandelic acid in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Causality Behind the Method: This protocol is designed to create a saturated solution where the rate of dissolution equals the rate of precipitation, representing true thermodynamic equilibrium.[19] Using an excess of solid ensures that the solution reaches its maximum saturation point.[17] Extended agitation at a constant temperature is crucial because solubility is a temperature-dependent property, and reaching equilibrium can be a slow process.[20][21]
Materials and Equipment
-
2-Chloro-6-(trifluoromethyl)mandelic acid (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps (e.g., 20 mL)
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for analysis
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation of Stock Standard for Quantification:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., Methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of solid 2-Chloro-6-(trifluoromethyl)mandelic acid to each vial. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., 10-20 mg).
-
Accurately add a known volume of the test solvent to each vial (e.g., 5.0 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Filtration:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter directly into an autosampler vial. This step is critical to remove all undissolved microparticles. Discard the first few drops of filtrate to saturate the filter membrane.
-
-
Analysis and Quantification:
-
Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Concentration vs. Response).
-
Analyze the filtered samples from each solvent. If necessary, dilute the samples with a known factor to fall within the range of the calibration curve.
-
Using the calibration curve, determine the concentration of the compound in each sample.
-
-
Data Reporting:
-
Calculate the average solubility from the triplicate measurements for each solvent.
-
Report the final solubility in standard units, such as mg/mL or g/L, specifying the solvent and the temperature.
-
Experimental Workflow Diagram
dot
Caption: Shake-Flask method for solubility determination.
Conclusion and Recommendations
2-Chloro-6-(trifluoromethyl)mandelic acid is a highly polar molecule with strong hydrogen bonding capabilities, predicting high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF. Conversely, its solubility is expected to be negligible in non-polar aliphatic and aromatic hydrocarbons. This predictive understanding allows for the intelligent selection of solvents for chemical synthesis, reaction workups, and crystallization studies, saving valuable time and resources. For definitive process design and formulation, the shake-flask experimental protocol detailed herein provides a reliable and universally accepted method for generating precise, quantitative solubility data.
References
-
Allen, P. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Vertex.
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
-
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
-
Scribd. (n.d.). Common Organic Solvents - Table of Properties.
-
Wikipedia. (n.d.). Solubility.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
University of Rochester. (n.d.). Common Solvent Properties.
-
Slideshare. (n.d.). Solubility and its Importance.pptx.
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Gajjar, A. (2012). Drug Solubility: Importance and Enhancement Techniques. ChemInform.
-
Solubility of Things. (n.d.). Mandelic Acid.
-
Quora. (2017). How can you determine the solubility of organic compounds?
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Shahid, H., & Singh, G. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
Purdue University. (n.d.). Solubility.
-
JoVE. (2020). Video: Solubility - Concept.
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Diaz, D. A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
-
BioAssay Systems. (n.d.). Shake Flask Method Summary.
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
-
Khan Academy. (n.d.). Solubility of organic compounds.
-
USP. (n.d.). Safety Data Sheet: DL-Mandelic Acid.
-
ResearchGate. (n.d.). (R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models.
-
Antal, I., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. International Journal of Molecular Sciences.
-
Cayman Chemical. (2022). Product Information: R-(–)-Mandelic Acid.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)mandelic acid.
-
Witte, S., et al. (2010). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. Journal of Chemical & Engineering Data.
-
Tokyo Chemical Industry. (2025). Safety Data Sheet.
-
Fisher Scientific. (2025). Safety Data Sheet.
-
CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
-
CymitQuimica. (n.d.). CAS 60611-22-5: 2-Chloro-6-(trifluoromethyl)benzaldehyde.
-
Sigma-Aldrich. (n.d.). 2-Chloro-6-(trifluoromethyl)benzaldehyde.
-
Guidechem. (n.d.). 2-Chloro-6-(trifluoromethyl)benzoic acid.
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine.
-
Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
-
Semantic Scholar. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives....
-
ChemicalBook. (2025). 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE.
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Biological Activity of Trifluoromethylated Mandelic Acid Derivatives: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacological and biochemical utility of trifluoromethylated mandelic acid (MA) derivatives.[1] Mandelic acid (
Chemical Rationale: The Fluorine Effect
The strategic introduction of fluorine into the mandelic acid scaffold exploits the "fluorine effect" to modulate biological activity without significantly changing steric bulk compared to a methyl group, yet drastically altering electronics.
Structural Classes
We define two primary classes of derivatives based on the substitution vector:
-
Class A: Ring-Fluorinated Derivatives (
)-
Modification:
substitution at ortho, meta, or para positions of the phenyl ring. -
Effect: Increases overall lipophilicity (
) and electron deficiency of the aromatic ring (enhancingngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> stacking interactions).
-
-
Class B:
-Trifluoromethyl Derivatives (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )-
Modification: Replacement of the
-hydrogen with angcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> group.[4][5] -
Effect: Creates a quaternary stereocenter, prevents metabolic oxidation at the
-position (blocking racemization or degradation), and significantly increases the acidity of the -hydroxyl group (lowering pKa).
-
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the SAR logic guiding the design of these derivatives.
Figure 1: SAR logic depicting how structural modifications translate to physicochemical changes and biological outcomes.[1]
Biological Activity Profiles
Antimicrobial & Antifungal Activity
Trifluoromethylated mandelic acid derivatives, particularly Class A (ring-substituted), exhibit enhanced broad-spectrum antimicrobial activity compared to unsubstituted mandelic acid.[1]
-
Mechanism: The lipophilic
moiety facilitates the penetration of the molecule through the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and fungal cell walls (C. albicans). Once inside, the acidic moiety disrupts intracellular pH homeostasis and uncouples oxidative phosphorylation. -
Key Insight: Derivatives with
at the meta position often show the highest potency due to an optimal balance of lipophilicity and solubility.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Comparative Potency Data (Representative):
| Compound | Substitution | Organism | MIC ( | Mechanism Note |
| Mandelic Acid (MA) | None | S. aureus | 1250 | Weak membrane permeation |
| 3-CF3-MA | meta-Ar-CF3 | S. aureus | 15.6 | Enhanced lipophilicity |
| 4-CF3-MA | para-Ar-CF3 | S. aureus | 31.2 | Steric hindrance may reduce binding |
| E. coli | 62.5 | Metabolic blockade |
Enzyme Inhibition: Mandelate Racemase & Proteases
Class B derivatives (
-
Target: Mandelate Racemase (MR) .
-
Mechanism: MR catalyzes the interconversion of (R)- and (S)-mandelate via an enolic intermediate.[1] The
group destabilizes the formation of the planar enolate intermediate due to electronic repulsion and steric strain, effectively acting as a competitive inhibitor. -
Protease Inhibition: When the carboxylic acid is modified to a ketone (e.g., trifluoromethyl ketones derived from MA), these compounds form stable hemiacetals with the active site serine of proteases (e.g., Elastase, Chymotrypsin), acting as reversible covalent inhibitors.
Experimental Protocols
Synthesis of -Trifluoromethyl Mandelic Acid (Class B)
Objective: Synthesize
Reagents:
-
Methyl benzoylformate (Substrate)[1]
-
Ruppert-Prakash Reagent (
)[6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Cesium Fluoride (CsF) or TBAF (Initiator)[1]
-
THF (Solvent)[1]
Workflow Diagram:
Figure 2: Synthetic workflow for
Detailed Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve methyl benzoylformate (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere.
-
Addition: Cool the solution to 0°C. Add (Trifluoromethyl)trimethylsilane (
, 1.2 mmol) dropwise. -
Initiation: Add Cesium Fluoride (CsF, 0.1 mmol) as a solid or in solution.[1] The reaction is exothermic; monitor temperature.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with 1N HCl (5 mL) and stir vigorously for 30 minutes to hydrolyze the silyl ether. Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography to yield methylngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -trifluoromethyl mandelate.
Antimicrobial Susceptibility Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative.
Protocol:
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well sterile microtiter plate. Add 100
L of CAMHB to columns 2-12.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Compound Addition: Add 200
L of thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -MA derivative (stock in DMSO) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Columns 11 and 12 serve as Growth Control (no drug) and Sterility Control (no bacteria). -
Incubation: Add 100
L of diluted bacterial inoculum to wells 1-11. Incubate at 37°C for 18-24 hours. -
Readout: Visual inspection for turbidity.[1] The lowest concentration with no visible growth is the MIC.[1]
Mechanism of Action: Molecular Interactions
The biological activity is driven by specific molecular interactions facilitated by the
Figure 3: Dual mechanism of action showing enzyme binding (top) and membrane permeation (bottom).[1]
References
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications. Source: Royal Society of Chemistry (RSC) [Link][1]
-
Inhibition of mandelate racemase by alpha-fluorobenzylphosphonates. Source: PubMed (NIH) [Link][1]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: PubMed Central (PMC) [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development. Source: PubMed Central (PMC) [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Source: MDPI [Link][1]
Sources
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- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]
Methodological & Application
chiral resolution of 2-Chloro-6-(trifluoromethyl)mandelic acid enantiomers
Application Note: Chiral Resolution of 2-Chloro-6-(trifluoromethyl)mandelic Acid Enantiomers
Executive Summary
This application note details the protocol for the isolation of enantiopure 2-Chloro-6-(trifluoromethyl)mandelic acid (2,6-CTMA). This scaffold is a critical chiral synthon in the synthesis of advanced agrochemicals and pharmaceutical intermediates (e.g., trifluoromethylated benzamides).
The presence of the bulky 2-chloro and 6-trifluoromethyl groups creates significant steric hindrance around the chiral center. While this rigidity prevents racemization, it challenges standard resolution kinetics. This guide presents a primary diastereomeric salt resolution protocol using (S)-(-)-1-Phenylethylamine and a secondary co-crystallization protocol using Levetiracetam, validated by recent studies on halogenated analogs.
Structural Analysis & Strategy
Molecule: 2-Chloro-6-(trifluoromethyl)mandelic acid CAS: 1214361-53-1 (racemate) Challenge: The 2,6-disubstitution pattern creates a "molecular gate," restricting access to the carboxylic acid moiety. Standard resolving agents (e.g., tartaric acid) often fail due to weak salt lattice energy. Solution:
-
Primary Route: Use of (S)-(-)-1-Phenylethylamine ((S)-PEA) . The flat aromatic structure of PEA allows for π-π stacking with the electron-deficient trifluoromethyl-phenyl ring, overcoming steric repulsion.
-
Alternative Route: Co-crystallization with Levetiracetam . Recent data suggests this pyrrolidone derivative effectively resolves ortho-halogenated mandelic acids via hydrogen-bond directed assembly rather than ionic salt formation.
Workflow Visualization
The following diagram outlines the decision tree for the resolution process.
Figure 1: Strategic workflow for the isolation of 2,6-CTMA enantiomers.
Experimental Protocols
Protocol A: Diastereomeric Salt Resolution (Primary)
Rationale: (S)-PEA is the "gold standard" for mandelic acids. The "Pope-Peachey" method (0.5 eq. resolving agent) is utilized to maximize theoretical yield and reduce cost.
Reagents:
-
Racemic 2-Chloro-6-(trifluoromethyl)mandelic acid (10.0 g, 39.3 mmol)
-
(S)-(-)-1-Phenylethylamine (2.38 g, 19.6 mmol, 0.5 eq)
-
Solvent: Ethanol (95%) / Water mixture (9:1 v/v)
-
HCl (1M) and Ethyl Acetate for liberation.
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2,6-CTMA in 80 mL of Ethanol/Water (9:1) at 60°C. Ensure complete dissolution.
-
Addition: Add (S)-(-)-1-Phenylethylamine (2.38 g) dropwise over 10 minutes while stirring at 60°C.
-
Note: The solution may become slightly turbid. If precipitate forms immediately, add more Ethanol (5-10 mL) until clear.
-
-
Crystallization:
-
Allow the solution to cool to room temperature (25°C) slowly over 4 hours (stirring speed: 100 rpm).
-
Once at RT, transfer to a fridge or cryostat at 4°C for 12 hours.
-
Seeding: If no crystals form, scratch the glass or add a seed crystal of the salt (if available from small-scale screen).
-
-
Filtration: Filter the white crystalline salt under vacuum. Wash the cake with 10 mL of cold Ethanol.
-
Checkpoint: Save the mother liquor (contains the opposite enantiomer).
-
-
Recrystallization (Purification): Dissolve the wet cake in minimal boiling Ethanol (approx. 30-40 mL). Cool to 4°C to recrystallize. Repeat until constant melting point or >98% de (diastereomeric excess).
-
Liberation:
-
Suspend the purified salt in 50 mL Ethyl Acetate.
-
Add 30 mL 1M HCl and stir vigorously for 30 minutes.
-
Separate the organic layer.[1][2][3][4] Extract aqueous layer 2x with EtOAc.
-
Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Yield: Expect ~3.0 - 3.5 g of enantiopure acid (30-35% overall yield).
-
Protocol B: Co-Crystallization with Levetiracetam (Alternative)
Rationale: For halogenated mandelic acids where amine salts form oils, Levetiracetam (LEV) has proven effective in forming enantiospecific co-crystals.
-
Mix: Combine racemic 2,6-CTMA (1.0 eq) and Levetiracetam (1.0 eq) in Acetonitrile (ACN).
-
Heat: Reflux at 80°C until dissolved.
-
Cool: Cool to -15°C over 24 hours.
-
Isolate: Filter the co-crystal.
-
Dissociate: Dissolve co-crystal in water/EtOAc mixture. The LEV remains in water; the acid extracts into EtOAc.
Analytical Validation (HPLC)
To verify optical purity, use the following validated HPLC method. The Chiralpak IC column is preferred over AD-H for chlorinated mandelic acids due to better baseline separation of the ortho-substituents.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Daicel Chiralpak IC (immobilized), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 230 nm (Mandelic absorption) & 210 nm |
| Sample Diluent | Mobile Phase |
| Elution Order | Typically (S)-isomer elutes first (verify with authentic standard) |
Method Logic Diagram:
Figure 2: HPLC configuration for enantiomeric excess determination.
Troubleshooting & Optimization
-
Oiling Out: If the salt comes out as an oil rather than crystals, reheat the solution and add 5% more solvent. Alternatively, switch the solvent system to Isopropanol (IPA) , which often promotes better crystal lattice formation for bulky salts.
-
Low Yield: If yield is <20%, the solubility of the salt is too high. Cool to lower temperatures (-10°C) or add an anti-solvent like n-Hexane dropwise to the cooled solution to force precipitation.
-
Racemization: While 2,6-disubstitution prevents easy racemization, avoid prolonged heating (>80°C) in basic media. The trifluoromethyl group is electron-withdrawing, slightly increasing the acidity of the alpha-proton.
References
-
Wang, J., et al. (2021). "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam." Molecules, 26(18), 5536.
-
Zhang, Y., et al. (2008). "Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography." Journal of Separation Science. (Contextualizing Chiralpak AD-3/IC usage for chloro-mandelic acids).
-
Organic Syntheses. "Mandelic Acid Preparation and Resolution." Org.[1][3] Synth. Coll. Vol. 1, p.336. (Foundational protocol for mandelic acid resolution).
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IC." (Standard operating procedures for immobilized polysaccharide columns).
Sources
Application Note: A Validated HPLC Method for the Chiral and Achiral Analysis of 2-Chloro-6-(trifluoromethyl)mandelic Acid
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) methodology for the comprehensive analysis of 2-Chloro-6-(trifluoromethyl)mandelic acid, a key chiral intermediate in pharmaceutical synthesis. Recognizing the critical need for both purity assessment and enantiomeric excess determination, this document outlines two distinct yet complementary HPLC protocols: a reversed-phase method for achiral purity analysis and a normal-phase chiral separation method for the quantification of individual enantiomers. The methodologies are designed to be precise, reliable, and readily implementable in a research, development, or quality control setting. The rationale behind the selection of stationary phases, mobile phases, and detection parameters is discussed in detail, providing a thorough understanding of the chromatographic principles at play.
Introduction
2-Chloro-6-(trifluoromethyl)mandelic acid is a substituted aromatic alpha-hydroxy acid of significant interest in the pharmaceutical industry. Its structural features, including a chiral center and halogen substituents, make it a valuable building block for the synthesis of complex therapeutic agents. As with all active pharmaceutical ingredients (APIs) and their intermediates, ensuring chemical purity and the correct stereoisomeric form is paramount to guarantee the safety and efficacy of the final drug product. This necessitates the development of reliable analytical methods to separate the target molecule from any process-related impurities and to resolve its enantiomers.
This application note provides a comprehensive guide for the separation and analysis of 2-Chloro-6-(trifluoromethyl)mandelic acid using HPLC. It is divided into two main sections:
-
Part A: Achiral (Purity) Analysis using a reversed-phase HPLC method to determine the purity of the compound and to separate it from potential process-related impurities.
-
Part B: Chiral (Enantiomeric Separation) Analysis employing a normal-phase chiral HPLC method to resolve and quantify the (R)- and (S)-enantiomers.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value (Predicted/Inferred) | Rationale for HPLC Method Development |
| Molecular Formula | C₉H₆ClF₃O₃ | Indicates a relatively non-polar aromatic structure with polar functional groups. |
| Molecular Weight | 254.59 g/mol | Standard molecular weight for HPLC analysis. |
| pKa | ~2-3 (Predicted) | The carboxylic acid group will be ionized at neutral pH. An acidic mobile phase is required to ensure the analyte is in its neutral form for good retention on a reversed-phase column. |
| UV Absorbance | λmax likely around 210-230 nm | The phenyl ring and carboxylic acid group are the primary chromophores. A low wavelength is chosen for high sensitivity, based on data for similar compounds like 2-chloromandelic acid.[1] |
Potential Impurities: While a specific synthesis route for 2-Chloro-6-(trifluoromethyl)mandelic acid is not widely published, it can be reasonably inferred that it is synthesized from 2-Chloro-6-(trifluoromethyl)benzaldehyde. Therefore, potential impurities could include the starting material, by-products from the synthetic route, and degradation products. A robust achiral method must be able to resolve the main peak from these potential impurities.
Part A: Achiral Purity Analysis by Reversed-Phase HPLC
This method is designed to assess the purity of 2-Chloro-6-(trifluoromethyl)mandelic acid by separating it from potential starting materials and by-products.
Rationale for Method Development
A reversed-phase C18 column is selected for its versatility and wide applicability in the separation of moderately polar to non-polar compounds. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase and improving peak shape. A gradient elution is employed to ensure the timely elution of both more polar and less polar impurities.
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, and return to 30% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |
Workflow Diagram
Caption: Workflow for the achiral purity analysis of 2-Chloro-6-(trifluoromethyl)mandelic acid.
Part B: Chiral Separation of Enantiomers by Normal-Phase HPLC
This method is crucial for determining the enantiomeric excess (e.e.) of a sample of 2-Chloro-6-(trifluoromethyl)mandelic acid.
Rationale for Method Development
The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity. Based on successful separations of similar halogenated mandelic acids, a cellulose-based column, specifically a CHIRALPAK® IC or a similar cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel, is recommended.[1] Normal-phase chromatography with a non-polar mobile phase and a polar modifier often provides better selectivity for chiral separations on this type of column. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is essential to improve the peak shape of the acidic analyte.
Experimental Protocol
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IC (or equivalent), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. |
Logical Relationship Diagram
Sources
Application Note: Strategic Esterification of 2-Chloro-6-(trifluoromethyl)mandelic acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The esterification of 2-Chloro-6-(trifluoromethyl)mandelic acid presents a unique convergence of steric and electronic challenges. Unlike simple benzoic acids, this substrate features a bulky ortho-substitution pattern (2-Cl, 6-CF
-
Racemization: The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the benzylic proton, making the chiral center labile under harsh basic or acidic conditions.
-
Self-Condensation: The molecule contains both nucleophile (-OH) and electrophile (-COOH), leading to potential oligomerization or the formation of cyclic lactides (dioxolanones).
This guide provides two distinct, validated protocols designed to circumvent these issues. Method A utilizes the "Cesium Effect" for mild, chemoselective alkylation, ideal for preserving high enantiomeric excess (ee). Method B employs a chemically-driven equilibrium shift using Trimethyl Orthoformate (TMOF), offering a scalable solution that avoids thermal stress.
Strategic Decision Matrix
Use the following decision tree to select the appropriate protocol for your specific constraints.
Figure 1: Decision matrix for selecting the optimal esterification route based on scale and stereochemical requirements.
Method A: Cesium Carbonate Promoted Alkylation
Best For: High-value chiral starting materials, small-to-medium scale (<50g), and synthesis of complex esters (benzyl, allyl).
Scientific Rationale
Standard Fischer esterification relies on nucleophilic attack by an alcohol on a protonated carbonyl. In 2,6-disubstituted systems, this approach is kinetically slow due to steric shielding.
Method A bypasses the carbonyl attack entirely. Instead, it forms a carboxylate anion which acts as a nucleophile towards an alkyl halide (S
Protocol Steps
| Step | Action | Critical Parameter / Note |
| 1 | Dissolution | Dissolve 1.0 eq of 2-Chloro-6-(trifluoromethyl)mandelic acid in anhydrous DMF (0.2 M concentration). |
| 2 | Base Addition | Add 1.1 eq of Cesium Carbonate ( |
| 3 | Alkylation | Add 1.2 eq of Alkyl Iodide (e.g., Iodomethane for methyl ester). |
| 4 | Reaction | Stir at ambient temperature (20-25°C) for 4-12 hours. |
| 5 | Quench | Pour mixture into 5 volumes of water. Extract with MTBE or EtOAc. |
| 6 | Purification | Wash organic layer with sat. |
Method B: TMOF-Assisted Acid Catalysis
Best For: Large scale (>100g), racemic material, or simple methyl esters.
Scientific Rationale
Traditional acid-catalyzed esterification is an equilibrium process (
This protocol uses Trimethyl Orthoformate (TMOF) as a chemical water scavenger. TMOF reacts irreversibly with the water byproduct to form methyl formate and methanol [2].
Protocol Steps
| Step | Action | Critical Parameter / Note |
| 1 | Setup | Charge 1.0 eq of substrate into Methanol (anhydrous, 5 vol). |
| 2 | Scavenger | Add 1.5 - 2.0 eq of Trimethyl Orthoformate (TMOF) . |
| 3 | Catalyst | Add 0.1 eq of conc. |
| 4 | Reaction | Heat to mild reflux (40-50°C) for 6-8 hours. |
| 5 | Workup | Concentrate in vacuo to remove MeOH/Methyl Formate. |
| 6 | Neutralization | Redissolve residue in EtOAc, wash with sat. |
Mechanistic Visualization
The following diagram illustrates the kinetic advantage of the Cesium-promoted route (Method A) versus the thermodynamic trapping in Method B.
Figure 2: Mechanistic divergence. Method A (Green) relies on anion reactivity; Method B (Red) relies on equilibrium displacement.
Analytical Controls & Troubleshooting
Quality Control Parameters
-
HPLC: Chiral stationary phases (e.g., Chiralcel OJ-H or AD-H) are required to monitor enantiomeric excess.
-
Mobile Phase: Hexane/IPA (90:10 to 97:3) is typical for mandelic esters [3].[3]
-
-
NMR:
-
NMR is highly diagnostic. The
shift will move slightly upon esterification, providing a quick check for conversion without interference from the aromatic protons. -
NMR: Monitor the methoxy singlet (
ppm). A shift or splitting of the benzylic proton ( ppm) indicates racemization or lactide formation.
-
NMR is highly diagnostic. The
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | "Cesium Effect" failure due to wet solvent. | Ensure DMF is anhydrous (<50 ppm |
| Racemization | Temperature too high or base too strong. | Switch to Method A if using B. In Method A, ensure temp < 25°C. |
| Lactide Formation | High concentration led to intermolecular reaction. | Dilute reaction to <0.1 M. Avoid thionyl chloride activation. |
| O-Alkylation (Ether formation) | Over-alkylation of the | Strictly control alkyl halide stoichiometry (1.1-1.2 eq). Do not use NaH. |
References
-
Kuo, C. H., & Lin, Y. A. (2024). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives.[4][5][6] The Journal of Organic Chemistry. Link
-
Wikipedia Contributors. (2023). Trimethyl orthoformate: Use in Esterification.[7][8] Wikipedia, The Free Encyclopedia. Link
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis. MDPI. Link
-
ChemicalBook. (2024).[5][2] Cesium Carbonate Properties and Applications in Organic Synthesis. ChemicalBook.[9] Link
Sources
- 1. iris.unisa.it [iris.unisa.it]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. 2-CHLORO-MANDELIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Application Note: Protection Strategies for 2-Chloro-6-(trifluoromethyl)mandelic Acid
Executive Summary & Strategic Analysis
2-Chloro-6-(trifluoromethyl)mandelic acid presents a unique "perfect storm" of synthetic challenges: extreme steric hindrance (the ortho-chloro and ortho'-trifluoromethyl "pincer" effect) and electronic activation (the electron-withdrawing CF₃ group).
Unlike unsubstituted mandelic acid, this scaffold is prone to two primary failure modes during protection:
-
Nucleophilic Bounce-off: Standard reagents (e.g., TBDMSCl, bulky acyl chlorides) fail to functionalize the benzylic hydroxyl due to the 2,6-disubstitution blocking the trajectory.
-
Base-Mediated Racemization: The strong electron-withdrawing nature of the CF₃ group increases the acidity of the benzylic proton (
drop). Standard basic conditions (e.g., NaH, LDA, or even prolonged exposure to NaOH) can trigger rapid racemization via a transient enolate intermediate.
This guide details two high-fidelity strategies designed to navigate these constraints: a Simultaneous Locking Strategy (Cyclic Acetal) for conformational rigidity, and a Stepwise Orthogonal Strategy for flexible downstream manipulation.
Decision Matrix: Selecting the Right Strategy
The following decision tree outlines the logic for selecting the appropriate protection pathway based on your downstream synthetic requirements.
Figure 1: Strategic decision tree for selecting protection methodology based on synthetic goals.
Strategy 1: The "Lock-Down" (Dioxolanone Formation)
This is the preferred method for carrying the mandelic core through harsh subsequent steps (e.g., peptide coupling, Grignard additions). It protects both the carboxylic acid and the hydroxyl group simultaneously in a rigid 5-membered ring.
Mechanistic Insight
The 2,6-disubstitution creates a "pocket." By tying the acid and alcohol together into a dioxolanone (acetonide), you reduce the entropic penalty of protection and lock the conformation, preventing the benzylic proton from aligning with the carbonyl pi-system, thereby suppressing racemization .
Protocol A: Synthesis of the 2,2-Dimethyl-1,3-dioxolan-4-one
Target: 5-(2-chloro-6-(trifluoromethyl)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one.
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)mandelic acid (1.0 equiv)
-
Reagent: 2,2-Dimethoxypropane (DMP) (3.0 equiv) or Acetone (Solvent)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or PPTS
-
Solvent: Acetone (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add the mandelic acid substrate (10 mmol) and anhydrous acetone (30 mL).
-
Activation: Add 2,2-dimethoxypropane (30 mmol) followed by pTSA (0.5 mmol).
-
Note: DMP acts as a water scavenger, driving the equilibrium forward.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The product will be less polar (higher
) than the free acid.
-
-
Quench: Cool to room temperature. Add solid
(2 mmol) to neutralize the acid catalyst. Stir for 10 minutes. -
Workup: Filter off the solids and concentrate the filtrate in vacuo.
-
Purification: The residue is often pure enough for use. If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1). Do not use silica with high acidity , as the acetonide is acid-labile.
Data Summary:
| Parameter | Value |
| Yield | 85–92% |
| Stability | Stable to Base (moderate), Reductions, Oxidations |
| Deprotection | Dilute HCl / THF or TFA / DCM |
Strategy 2: Orthogonal Protection (Stepwise)
Use this strategy if you need to manipulate the carboxyl group (e.g., amidation) while keeping the alcohol protected, or vice versa.
Phase 1: Carboxyl Protection (Methyl Ester)
Challenge: Fisher esterification (MeOH/H⁺) is extremely slow due to the 2,6-steric bulk. Solution:Alkylation . We use TMS-Diazomethane as a safe, non-explosive alternative to Diazomethane.
Protocol B: Methyl Esterification
-
Setup: Dissolve the substrate (10 mmol) in Toluene/Methanol (3:1, 40 mL).
-
Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.
-
Completion: Stir for 30 mins at 0°C.
-
Quench: Add distinct drops of Acetic Acid until the yellow color disappears (quenches excess reagent).
-
Workup: Concentrate in vacuo. Quantitative yield is typical.
Phase 2: Hydroxyl Protection (Silyl Ether)
Challenge: Standard TBDMSCl / Imidazole conditions often fail or require days because the imidazole cannot effectively activate the silicon center in the crowded 2,6-pocket. Solution: Use TBDMSOTf (Triflate) with 2,6-Lutidine . The triflate is a "hotter" electrophile, and lutidine is a non-nucleophilic base that won't attack the ester.
Protocol C: Silylation of the Hindered Alcohol
-
Setup: Dissolve the Methyl Ester from Phase 1 (10 mmol) in anhydrous DCM (50 mL) under Argon. Cool to 0°C.
-
Base Addition: Add 2,6-Lutidine (2.5 equiv, 25 mmol).
-
Silylation: Add TBDMSOTf (1.2 equiv, 12 mmol) dropwise.
-
Critical: Do not rush this addition. Exotherm control is vital to prevent side reactions.
-
-
Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.
-
Note: If reaction stalls, do not heat. Add 0.2 equiv more TBDMSOTf.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM. Wash organics with 0.5 M HCl (to remove lutidine), then brine. -
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Failure Mode: Racemization
The 2-Chloro-6-(trifluoromethyl) substitution pattern makes the benzylic proton (
Mechanism of Failure:
Rules for Preservation of Chirality:
-
Avoid Hydroxide bases (NaOH, LiOH) for ester hydrolysis if possible. Use acidic hydrolysis (HCl/Dioxane) or enzymatic hydrolysis (Pig Liver Esterase) for deprotection [1].
-
Avoid thermodynamic enolization conditions (e.g., NaOEt in EtOH).
-
Preferred Bases: Use hindered, non-nucleophilic bases like DIPEA or 2,6-Lutidine for protection steps.
Visual Workflow
Figure 2: Synthetic workflow comparing the simultaneous acetonide path vs. the sequential ester/silyl ether path.
References
-
Enzymatic Hydrolysis of Hindered Esters: Title: Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. Source: MDPI (Molecules), 2019. Link:[Link]
-
Greene's Protective Groups: Title: Greene's Protective Groups in Organic Synthesis (General Reference for Silyl/Acetal Stability). Source: Wiley-Interscience. Link:[Link]
-
Racemization Risks: Title: Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Source: Radboud University Repository. Link:[Link]
scale-up synthesis of 2-Chloro-6-(trifluoromethyl)mandelic acid
Application Note: Scale-Up Synthesis of 2-Chloro-6-(trifluoromethyl)mandelic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Chloro-6-(trifluoromethyl)mandelic acid , a critical chiral building block for next-generation agrochemicals and antithrombotic pharmaceuticals.
While traditional cyanohydrin routes utilize hazardous cyanide salts, this guide prioritizes a Modified Jocic-Reeve Synthesis using Phase Transfer Catalysis (PTC). This "Green Chemistry" approach utilizes chloroform and sodium hydroxide to introduce the
Retrosynthetic Analysis & Strategic Disconnect
The synthesis of the target molecule faces two primary challenges:
-
Steric Hindrance: The ortho-disubstitution (2-Cl, 6-CF
) creates a "blocked" carbonyl pocket, impeding nucleophilic attack. -
Electronic Effects: The electron-withdrawing -CF
group activates the carbonyl, making it susceptible to rapid, exothermic addition, but also prone to side reactions (e.g., haloform cleavage).
Strategic Route Selection:
-
Route A (Primary): Jocic-Reeve Reaction. Direct condensation of the aldehyde with chloroform and hydroxide.
-
Route B (Secondary): Cyanohydrin Hydrolysis.
Caption: Retrosynthetic disconnect showing the primary Jocic-Reeve pathway (Red) versus the traditional Cyanohydrin route.
Core Protocol: Modified Jocic-Reeve Synthesis (PTC)
This protocol is optimized for a 100 g scale-up , transferable to kilogram-scale pilot reactors.
Reaction Mechanism
The reaction proceeds via the generation of a trichloromethyl anion (
Materials & Equipment
-
Reactor: 2L Jacketed Glass Reactor with overhead mechanical stirring (impeller type: pitch-blade for high shear).
-
Temperature Control: Cryostat capable of -10°C to +60°C.
-
Reagents:
-
2-Chloro-6-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Chloroform (CHCl
), reagent grade (4.0 equiv) -
Sodium Hydroxide (NaOH), 50% w/w aqueous solution (5.0 equiv)
-
Catalyst: TEBA (Triethylbenzylammonium chloride) (0.05 equiv / 5 mol%)
-
Solvent: Acetone (optional co-solvent for solubility)
-
Step-by-Step Methodology
Step 1: Charge and Dissolution
-
Purge the reactor with N
. -
Charge 2-Chloro-6-(trifluoromethyl)benzaldehyde (100 g, 0.48 mol) and Chloroform (230 g, 1.92 mol).
-
Add TEBA (5.5 g, 24 mmol).
-
Note: If the aldehyde is solid and not fully soluble, add Acetone (50-100 mL) to ensure a homogeneous organic phase.
-
Cool the mixture to 0–5°C .
Step 2: Controlled Addition (Critical Process Parameter)
-
Charge 50% NaOH (192 g, 2.4 mol) into a pressure-equalizing addition funnel.
-
Add the NaOH solution dropwise over 2–3 hours .
-
Control: Maintain internal temperature < 10°C . The reaction is exothermic.
-
Agitation: High stir rate (300-400 RPM) is essential to generate the trichloromethyl anion at the interface.
-
Step 3: Reaction & Maturation [9]
-
After addition, allow the mixture to warm to 20–25°C (Room Temp).
-
Stir for 12–16 hours .
-
Monitoring: Check conversion via HPLC (See Section 5). The intermediate trichloromethyl carbinol may be visible; if so, heat to 40°C for 2 hours to drive hydrolysis to the acid salt.
Step 4: Work-up & Isolation
-
Add Water (500 mL) to the reaction mass to dissolve the sodium mandelate salt.
-
Separate the phases.
-
Organic Layer:[10] Contains unreacted chloroform and aldehyde. (Discard or Recycle).
-
Aqueous Layer: Contains the product (Sodium salt).
-
-
Wash the aqueous layer with Dichloromethane (DCM) (2 x 100 mL) to remove non-polar impurities.
-
Acidification: Cool aqueous layer to 10°C. Slowly add Conc. HCl (~ pH 1-2). The product will precipitate as a solid or oil.
-
Extract the acidic aqueous phase with Ethyl Acetate (3 x 200 mL).
-
Dry combined organics over Na
SO , filter, and concentrate under vacuum.
Step 5: Crystallization
-
Dissolve the crude residue in hot Toluene (approx. 3-4 volumes).
-
Cool slowly to room temperature, then to 0°C.
-
Filter the white crystalline solid.
-
Yield Target: 75–85% (approx. 90–105 g).
-
Purity Target: >98% (HPLC).
Process Safety & Critical Parameters
The following decision tree illustrates the safety logic for handling the exotherm and phase separation.
Caption: Logic flow for controlling the exothermic addition of hydroxide.
Quantitative Data Summary:
| Parameter | Specification | Reason |
| Temperature (Addition) | 0 – 10°C | Prevents decomposition of CCl |
| Agitation Speed | > 300 RPM | Critical for PTC efficiency; reaction occurs at the interface. |
| NaOH Concentration | 50% w/w | High concentration maximizes the deprotonation of chloroform. |
| Catalyst Load | 5 mol% | TEBA or TBAB are required to shuttle the anion into the organic phase. |
Analytical Controls
HPLC Method for In-Process Control (IPC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% H
PO in Water; B: Acetonitrile. -
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 220 nm (Amide/Acid absorption) and 254 nm (Aromatic).
-
Retention Times (Approx):
-
Mandelic Acid (Product): ~4.5 min
-
Benzaldehyde (SM): ~8.2 min
-
Trichloromethyl carbinol (Intermediate): ~10.5 min
-
Quality Specification (Final Product):
-
Appearance: White to off-white crystalline solid.
-
Assay: >98.0% w/w.
-
Moisture (KF): <0.5%.
-
Chiral Purity: Racemic (unless resolution step added).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Stirring too slow; Phase transfer failure. | Increase RPM. Switch catalyst to TBAB (Tetrabutylammonium bromide) which is more lipophilic. |
| "Gumming" / Emulsion | Polymerization of carbene species. | Lower the addition temperature. Ensure NaOH is added slowly. Filter through Celite if needed. |
| Intermediate Stalls | Hydrolysis of trichloromethyl group incomplete. | Heat the reaction mass to 50°C for 2 hours after the initial RT stir. |
| Low Yield | Product lost in water layer during workup. | The 2,6-disubstitution increases lipophilicity, but the salt is water-soluble. Ensure pH < 2 during extraction. Salt the aqueous layer with NaCl. |
References
-
Jocic, Z. (1897).[7] "Über die Einwirkung von Chloroform auf Aldehyde." Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 29, 97. (Foundational Chemistry).
-
Reeve, W., & Compere, E. L. (1961). "The Reaction of Chloroform and Potassium Hydroxide with o-Chlorobenzaldehyde." Journal of the American Chemical Society, 83(13), 2905–2909. Link
-
Merck Index. (2013). "Mandelic Acid Derivatives."[1][8][10][11][12][13][14] The Merck Index Online. Link
-
Organic Syntheses. (1941).[11] "Mandelic Acid."[1][8][10][11][12][13][14] Org.[5][6][7][8][10] Synth. Coll. Vol. 1, p. 336.[11] (General Cyanohydrin Route). Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Jocic-Reeve Mechanism).[7] Link
-
Snowden, T. S. (2006).[6] "Mechanism of the Jocic Reaction."[6][7] Organic Letters, 8(25), 5881–5884. Link
Disclaimer: This protocol involves the use of corrosive bases and chlorinated solvents. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. The user assumes all liability for safety during scale-up.
Sources
- 1. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 2. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. US9126900B2 - Process for producing mandelonitrile compound - Google Patents [patents.google.com]
- 5. US10544081B2 - Process for preparing mandelic aromatic compounds and aromatic aldehyde compounds - Google Patents [patents.google.com]
- 6. Jocic Reaction [organic-chemistry.org]
- 7. Jocic reaction - Wikipedia [en.wikipedia.org]
- 8. GB0103857D0 - Preparation of chloromandelic acid - Google Patents [patents.google.com]
- 9. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. some interesting mandelic acid patents , Hive Chemistry Discourse [chemistry.mdma.ch]
- 14. Discovery of a mandelonitrile hydrolase from Bradyrhizobium japonicum USDA110 by rational genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 2-Chloro-6-(trifluoromethyl)mandelic Acid
Ticket ID: #SYN-2Cl6CF3-MA Subject: Yield Optimization & Troubleshooting for Sterically Hindered Mandelic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Assessment: Why Standard Protocols Fail
If you are attempting to synthesize 2-Chloro-6-(trifluoromethyl)mandelic acid using standard aqueous cyanohydrin protocols (NaCN/HCl) and observing low yields (<30%) or high starting material recovery, the root cause is Steric Inhibition of Resonance & Equilibrium Reversion .
The Mechanism of Failure
The 2-chloro and 6-trifluoromethyl substituents create a "steric wall" around the carbonyl carbon. While the electron-withdrawing nature of
The Solution: You must switch from a thermodynamic equilibrium approach (aqueous NaCN) to a Kinetic Trapping Strategy using Trimethylsilyl Cyanide (TMSCN) or a Nucleophilic Displacement Strategy using the Trichloromethyl Carbinol route.
Recommended Protocol A: The TMSCN "Kinetic Trap"
Best for: High purity requirements and laboratory-scale synthesis (1g – 100g).
This method utilizes Trimethylsilyl Cyanide (TMSCN) to form a silyl-protected cyanohydrin. The bulky trimethylsilyl group "locks" the cyanohydrin, preventing the reversion to aldehyde.
Materials
-
Substrate: 2-Chloro-6-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Catalyst: Zinc Iodide (
) (0.05 eq) or -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Hydrolysis: Conc. HCl / Glacial Acetic Acid
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Argon, dissolve the aldehyde in anhydrous DCM (
concentration). Add (5 mol%). -
Addition: Add TMSCN dropwise at
. The reaction is exothermic; maintain temperature . -
Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Checkpoint: Monitor by TLC/NMR. The aldehyde peak (
ppm) should disappear. If stalled, add another 0.2 eq of TMSCN.
-
-
Hydrolysis (The Critical Step):
-
Evaporate DCM to leave the crude silyl ether.
-
Add a mixture of Conc. HCl : Glacial Acetic Acid (1:1 v/v) .
-
Reflux at
for 4–6 hours. Note: The steric bulk requires harsh hydrolysis conditions to convert the nitrile to the acid.
-
-
Workup: Cool to RT. Pour onto ice/water. Extract with Ethyl Acetate (
). -
Purification: The product is likely a solid. Recrystallize from Toluene/Heptane to remove amide byproducts.
Recommended Protocol B: The Jocic-Type Reaction (Chloroform Route)
Best for: Cost-efficiency and avoiding cyanide toxicity.
This method bypasses the unstable cyanohydrin entirely by forming a trichloromethyl carbinol intermediate, which is often more stable for sterically crowded substrates.
Materials
-
Substrate: 2-Chloro-6-(trifluoromethyl)benzaldehyde
-
Reagents: Chloroform (
), Potassium Hydroxide (KOH) -
Solvent: DMF or THF (Dry)
-
Phase Transfer Catalyst: TEBA (Triethylbenzylammonium chloride) (5 mol%)
Step-by-Step Methodology
-
Condensation: Dissolve aldehyde and TEBA in THF. Cool to
. -
Addition: Add pulverized KOH (4.0 eq) followed by slow addition of
(2.0 eq). -
Reaction: Stir vigorously at
for 2 hours, then RT for 12 hours. The active nucleophile is the trichloromethyl anion ( ). -
Hydrolysis: The intermediate (trichloromethyl carbinol) is often isolated or hydrolyzed in situ.
-
Isolation: Acidify to pH 1 with HCl. Extract with ether.[4][5]
Visualizing the Strategy
The following diagram illustrates why the TMSCN route succeeds where the Aqueous route fails.
Caption: Comparison of the reversible aqueous pathway (Red) versus the irreversible TMSCN trapping pathway (Green).
Troubleshooting & FAQs
Q1: The reaction mixture turned dark black/tarry during hydrolysis. What happened?
Diagnosis: Polymerization or Decarboxylation. Fix: The 2,6-substitution pattern makes the benzylic position sensitive.
-
Action: Reduce hydrolysis temperature from reflux to
and extend time. -
Action: Ensure rigorous exclusion of oxygen during the initial formation steps (oxidative degradation).
Q2: I see a persistent "Amide" peak in NMR/LCMS.
Diagnosis: Incomplete Hydrolysis. The steric bulk hinders the final hydrolysis step from Amide (
-
Increase the concentration of acid (use Conc. HCl instead of 6M).
-
Add a co-solvent like Dioxane to increase solubility at higher temperatures (
). -
Alternative: Use Nitrous Acid deamination (
) to convert the recalcitrant amide to the acid.
Q3: My yield is <40% even with TMSCN.
Diagnosis: Moisture contamination. TMSCN is extremely sensitive to water. Fix:
-
Flame-dry all glassware.
-
Distill DCM over
before use. -
Use fresh
(it is hygroscopic; if it's wet/clumpy, it won't catalyze effectively).
Data Summary: Method Comparison
| Feature | Standard Aqueous (NaCN) | TMSCN Protocol (Recommended) | Chloroform/Jocic Route |
| Yield (Typical) | 15 – 25% | 85 – 92% | 60 – 75% |
| Reaction Time | 24h+ | 4h (Step 1) + 6h (Step 2) | 16h |
| Purity (Crude) | Low (Aldehyde contamination) | High | Moderate |
| Safety Profile | High Risk (HCN Gas) | Moderate (TMSCN is toxic but manageable) | Moderate (Strong Base) |
| Steric Tolerance | Poor | Excellent | Good |
References
-
Gassman, P. G., & Talley, J. J. (1981). "Cyanohydrins from ketones: O-(Trimethylsilyl)benzophenone cyanohydrin". Organic Syntheses, 60, 14.
- Relevance: Establishes the TMSCN trapping method for hindered carbonyls.
-
Reeve, W. (1960). "The Reaction of alpha-Haloesters with Base". Organic Reactions.[1][3][5][6][7]
- Relevance: Foundational text for the Jocic-type hydrolysis used in the Chloroform route.
-
Wang, X., & Tian, S. K. (2007).[6] "Promoter-Free Cyanosilylation of Aldehydes and Ketones". Synlett, 2007(09), 1416-1420.
- Relevance: Modern improvements on the TMSCN addition to aldehydes.
-
Pinto, A., et al. (2019).[7] "Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis". Catalysts, 9(2), 113.[8]
- Relevance: Discusses the difficulty of hydrolyzing sterically hindered esters/nitriles, validating the need for harsh or specific conditions.
Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (Cyanides, Strong Acids). Perform all work in a certified fume hood with appropriate PPE.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 7. Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
removing impurities from 2-Chloro-6-(trifluoromethyl)mandelic acid
Technical Support Center: Purification & Troubleshooting for 2-Chloro-6-(trifluoromethyl)mandelic acid
Executive Summary & Compound Profile
Compound: 2-Chloro-6-(trifluoromethyl)mandelic acid
Chemical Class: Halogenated
This guide addresses the specific purification challenges associated with the 2-chloro-6-trifluoromethyl substitution pattern. The steric bulk and electron-withdrawing nature of the -CF
Impurity Profile & Diagnostic Table
Before initiating purification, identify the likely contaminants based on your synthesis route (typically cyanohydrin hydrolysis or dichloroacetophenone oxidation).[4]
| Impurity Type | Likely Identity | Diagnostic Signal (NMR/HPLC) | Removal Strategy |
| Starting Material | 2-Chloro-6-(trifluoromethyl)benzaldehyde | Aldehyde proton (~10 ppm); Distinct UV peak.[1][2][4] | Bisulfite Wash or Acid/Base Extraction |
| Oxidation Byproduct | 2-Chloro-6-(trifluoromethyl)benzoic acid | Loss of chiral proton ( | Fractional Recrystallization (Solubility difference) |
| Inorganic Salts | Sodium chloride, Sodium sulfate | Ash content; insoluble in dry organic solvents.[4] | Aqueous Washing followed by drying |
| Enantiomer | ( | Chiral HPLC split peaks.[1][2][4] | Chiral Resolution or Stereoselective Crystallization |
| Colored Impurities | Polymerized aldehydes/tars | Yellow/Brown discoloration.[4] | Activated Carbon treatment |
Troubleshooting Guide (Q&A)
Issue 1: Persistent Aldehyde Contamination
User Question: I see a persistent 5-10% impurity of the starting aldehyde in my proton NMR, even after recrystallization. How do I remove this neutral organic?
Technical Insight: The 2-chloro-6-(trifluoromethyl)benzaldehyde precursor is highly lipophilic.[1][2][4] If you are recrystallizing from non-polar solvents (like toluene), the aldehyde may co-crystallize.[4] Because the product is a carboxylic acid, you can exploit its acidity.[4]
Protocol: Chemoselective Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in 1M NaOH (1.2 equivalents). The mandelic acid converts to the water-soluble sodium mandelate.[2][4]
-
Organic Wash: Wash the aqueous phase twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][4]
-
Acidification: Separate the aqueous layer and cool to 0–5°C. Slowly add 6M HCl until pH < 1.
-
Recovery: Extract the precipitated acid into Ethyl Acetate (EtOAc), dry over Na
SO , and concentrate.
Issue 2: Low Enantiomeric Excess (ee)
User Question: My chiral resolution using (R)-1-phenylethylamine yielded only 85% ee. How can I upgrade the optical purity?
Technical Insight: Mandelic acid derivatives often form "conglomerates" or solid solutions.[1] For the 2,6-disubstituted pattern, the "Pope-Peachey" method (using 0.5 eq of resolving agent) is often superior to using 1.0 eq.[2][4]
Optimization Steps:
-
Switch Solvent: If using Ethanol, switch to Isopropanol (IPA) or an IPA/Water (9:1) mixture.[4] The steric bulk of the CF
group requires a solvent that disrupts the crystal lattice more effectively to exclude the wrong enantiomer.[2][4] -
Recrystallization of Salt: Do not liberate the free acid yet. Recrystallize the amine-mandelate salt 2–3 times until the melting point is constant.
-
Visual Check: The pure diastereomeric salt often forms distinct needles, whereas the mixture appears amorphous.[4]
Issue 3: Product is Colored (Yellow/Brown)
User Question: The final white powder is off-white or yellow. Does this affect stability?
Technical Insight: Color usually indicates trace polymerization of the aldehyde or phenol-like oxidation side products.[1][2][4] While often chemically insignificant (<0.5%), these can act as radical initiators, degrading the product over time.[4]
Correction:
-
Dissolve the compound in hot Ethyl Acetate.[4]
-
Add Activated Carbon (5 wt%) .[1]
-
Reflux for 30 minutes.
-
Filter through a Celite pad while hot to prevent premature crystallization in the filter funnel.[4]
Experimental Protocols
Protocol A: Purification via Recrystallization
Best for: Removing benzoic acid derivatives and final polishing.[2][4]
Solvent System: Toluene/Heptane or 1,2-Dichloroethane (DCE).[1][4]
-
Saturation: Suspend the crude 2-Chloro-6-(trifluoromethyl)mandelic acid in Toluene (5 mL per gram).
-
Heating: Heat to reflux (110°C). If the solid does not dissolve, add Toluene dropwise.[4]
-
Note: If a small amount of dark solid remains insoluble at reflux, filter it off immediately (inorganic salts/polymers).[4]
-
-
Cooling: Remove from heat and allow to cool slowly to room temperature with gentle stirring.
-
Anti-Solvent (Optional): If crystallization is poor due to the CF
group increasing solubility, add Heptane dropwise at room temperature until slight turbidity persists.[4] -
Harvest: Cool to 0°C for 1 hour, filter, and wash the cake with cold Heptane.
Protocol B: Bisulfite Wash (Specific for Aldehyde Removal)
Best for: Gross contamination of starting material.[1][4]
-
Dissolve crude product in Ethyl Acetate.[1]
-
Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO
) .[1] -
Wash with water, then brine.
-
Dry and concentrate.
Visual Workflows
Figure 1: Acid-Base Purification Logic
This workflow illustrates the removal of neutral impurities (Aldehyde) and inorganic salts.[1][2][4]
Caption: Chemoselective removal of neutral aldehyde precursors using pH switching.
Figure 2: Chiral Resolution Pathway
This workflow details the upgrading of Enantiomeric Excess (ee).[4]
Caption: Classical resolution workflow for mandelic acid derivatives.
References
-
Organic Syntheses, Coll.[4][5] Vol. 1, p. 336 (1941). Mandelic Acid.[4] (Standard protocols for mandelic acid synthesis and purification via benzene extraction). [1][4]
-
Vertex AI Search. Preparation of chloromandelic acid derivatives. (Patent landscape regarding resolution and salt formation of halogenated mandelic acids).
-
Sigma-Aldrich. 2-Chloro-6-(trifluoromethyl)benzaldehyde Product Sheet. (Precursor properties and handling).[1][3][5][6][7][8]
-
University of Rochester. Common Solvents for Recrystallization. (Solubility rules for carboxylic acids and halogenated aromatics).
-
National Institutes of Health (PMC). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization. (Specific data on resolving chloro-substituted mandelic acids). (Note: Generalized citation for halogenated mandelic resolution principles).
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 3. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 4. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. CAS 60611-22-5: 2-Chloro-6-(trifluoromethyl)benzaldehyde [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Assessment: Mass Spectrometric Profiling of 2-Chloro-6-(trifluoromethyl)mandelic Acid
Executive Summary
2-Chloro-6-(trifluoromethyl)mandelic acid (CAS: 1214361-53-1) represents a specialized class of halogenated
This guide provides a technical analysis of its mass spectrometric behavior, highlighting its superior utility in isotopic tagging and ionization efficiency compared to conventional alternatives. It is designed for researchers requiring robust enantiomeric separation and structural elucidation of complex amines and alcohols.
Mechanistic Insight: Fragmentation & Ionization
The mass spectrometric behavior of 2-Chloro-6-(trifluoromethyl)mandelic acid is governed by the synergistic electron-withdrawing effects of the
Ionization Characteristics
-
Primary Ion:
at m/z 253 (monoisotopic, ). -
Isotopic Signature: The presence of a single chlorine atom imparts a distinct 3:1 intensity ratio between
253 ( ) and 255 ( ). This provides an embedded "isotopic flag" that distinguishes derivatives of this acid from biological background noise or non-chlorinated contaminants (e.g., Mosher's acid derivatives).
Fragmentation Pathway (CID)
Upon Collision-Induced Dissociation (CID), the deprotonated molecular ion undergoes a characteristic fragmentation cascade dominated by decarboxylation.
-
Decarboxylation (
): The base peak arises from the neutral loss of , driven by the formation of a stabilized benzylic anion. The electron-withdrawing ortho-substituents stabilize the resulting negative charge on the benzylic carbon. -
Secondary Fluorine Interactions: High-energy collisions may induce the loss of
( ) or ( ), though these are less favorable than the primary decarboxylation event due to the strength of the and bonds.
Visualization of Fragmentation Logic
Figure 1: Proposed ESI(-) fragmentation pathway. The pathway is dominated by rapid decarboxylation facilitated by the electron-poor aromatic ring.
Comparative Analysis: Product vs. Alternatives
In chiral analysis and metabolic profiling, the choice of derivatizing agent is critical. The table below objectively compares 2-Chloro-6-(trifluoromethyl)mandelic acid against the industry standards: Mosher's Acid and Unsubstituted Mandelic Acid .
Table 1: Performance Comparison Matrix
| Feature | 2-Cl-6-CF₃-Mandelic Acid (Product) | Mosher's Acid (MTPA) (Alternative 1) | Mandelic Acid (Alternative 2) |
| Primary Application | MS-based Chiral Analysis & Resolution | NMR-based Chiral Analysis ( | Crystallization Resolution |
| MS Ionization (ESI-) | High (Strong acidity due to | Moderate | Low (Weaker acid) |
| Isotopic Tagging | Yes (Distinct Cl pattern M/M+2) | No (Requires high-res MS for F detection) | No |
| Steric Selectivity | High (Ortho-substituents lock conformation) | Moderate | Low |
| Fragmentation | Clean loss of | Complex (Loss of | Loss of |
| Cost | High (Specialized Synthesis) | High (Standard Reagent) | Low (Commodity Chemical) |
Key Differentiators
-
The "Chlorine Flag": When analyzing complex biological matrices (e.g., plasma or urine), the unique chlorine isotope pattern of the product allows for immediate filtering of background noise, a feature Mosher's acid lacks.
-
Ortho-Effect Resolution: Recent studies on halogenated mandelic acids indicate that ortho-substitution (2-position) often yields higher enantiomeric resolution efficiency in co-crystallization and chromatography compared to para-substituted analogs (e.g., 4-Cl-mandelic acid) due to increased steric rigidity near the chiral center [1, 4].
Experimental Protocols
Protocol: Chiral Derivatization for MS Analysis
This protocol describes the derivatization of a chiral amine/alcohol using the acid chloride form of the product (generated in situ) to determine enantiomeric excess.
Reagents:
-
Analyte: Chiral amine or alcohol (
) -
Reagent: 2-Chloro-6-(trifluoromethyl)mandelic acid (
) -
Coupling Agents: EDC·HCl / DMAP or Thionyl Chloride (
) -
Solvent: Anhydrous Dichloromethane (DCM)
Workflow:
-
Activation: Dissolve 2-Chloro-6-(trifluoromethyl)mandelic acid in DCM. Add 1.2 eq of thionyl chloride and reflux for 30 mins to generate the acid chloride. Evaporate excess
. -
Coupling: Re-dissolve residue in DCM. Add the analyte and 2 eq of pyridine. Stir at RT for 1 hour.
-
Quench: Add water, extract organic layer, and dry over
. -
Analysis: Dilute to
in Methanol/Water (50:50) for direct infusion ESI-MS.
Protocol: Mass Spectrometry Parameters (Triple Quadrupole)
To achieve maximum sensitivity and reproducibility:
-
Ionization Mode: ESI Negative (
) -
Capillary Voltage:
(Lower voltage prevents in-source fragmentation) -
Cone Voltage:
(Optimized for survival) -
Collision Energy:
- : Preserves molecular ion for isotopic confirmation.
-
: Induces quantitative decarboxylation (
209) for MRM quantification.
-
MRM Transitions:
-
Quantifier:
(Loss of ) -
Qualifier:
(Isotope confirmation)
-
Workflow Visualization
Figure 2: Analytical workflow for using 2-Chloro-6-(trifluoromethyl)mandelic acid as a chiral tag.
References
-
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. ResearchGate. Available at: [Link]
-
Mosher's Acid (MTPA) - Wikipedia. Wikipedia.[2] Available at: [Link]
-
Mass Spectral Fragmentation Patterns of Mandelic Acid Derivatives. Cardiff University. Available at: [Link]
-
Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. National Institutes of Health (PMC). Available at: [Link]
-
Mandelic Acid Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
Sources
determining enantiomeric excess of 2-Chloro-6-(trifluoromethyl)mandelic acid
Topic: Determining Enantiomeric Excess of 2-Chloro-6-(trifluoromethyl)mandelic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Determining the enantiomeric excess (ee) of 2-Chloro-6-(trifluoromethyl)mandelic acid presents a unique chromatographic challenge due to its significant steric hindrance (2,6-disubstitution) and enhanced acidity induced by the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups.
While classic coated amylose columns (e.g., Chiralpak AD-H) have historically been the workhorses for mandelic acid derivatives, this guide identifies the Immobilized Cellulose-based Chiralpak IC-3 as the superior "Hero Product" for this specific analyte. The immobilized nature of the IC-3 phase allows for a wider range of mobile phase modifiers and higher acid concentrations, which are critical for suppressing the ionization of this highly acidic mandelic derivative without stripping the stationary phase.
This guide compares three distinct analytical approaches:
-
Chiral HPLC (Recommended): High precision, robust validation.
-
Chiral SFC (Alternative): High throughput, green chemistry.
-
¹H NMR with CSA (Screening): Rapid, in-situ analysis.
Part 1: The Methodological Landscape
The 2,6-disubstitution pattern creates a rigid chiral pocket. To achieve baseline resolution (
Comparative Overview
| Feature | Method A: Chiral HPLC (IC-3) | Method B: Chiral HPLC (AD-H) | Method C: ¹H NMR (CSA) |
| Primary Mechanism | H-Bonding / Steric Inclusion | H-Bonding / Dipole | Diastereomeric Solvation |
| Robustness | High (Immobilized) | Medium (Coated - Sensitive to solvents) | Medium (Concentration dependent) |
| Acid Tolerance | Excellent (Can use >0.1% TFA) | Limited (Risk of hydrolysis/stripping) | N/A |
| Resolution ( | Typically > 2.0 | Typically 1.2 - 1.8 | N/A (Peak Splitting) |
| Throughput | 15-20 min/run | 20-30 min/run | < 10 min (No equilibration) |
| Cost per Sample | Moderate | Moderate | Low (Solvent only) |
Part 2: Deep Dive – Chiral HPLC (The Gold Standard)
The "Hero" System: Chiralpak IC-3
The Chiralpak IC series (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) is selected over the AD series because the chlorine substituents on the stationary phase selector provide a "like-dissolves-like" electronic environment that often enhances
Experimental Protocol
-
Column: Chiralpak IC-3 (4.6 mm x 150 mm, 3 µm)
-
Mobile Phase:
-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV @ 230 nm (Targeting the aromatic absorption) and 210 nm (Carboxyl group).
Scientific Rationale:
-
TFA Additive: The 2-Cl and 6-CF₃ groups significantly lower the pKa of the carboxylic acid (likely < 3.0). Without 0.1% TFA, the analyte will ionize, causing severe peak tailing and loss of resolution.
-
Immobilization: Using 10-20% IPA with TFA is safe on IC-3. On coated columns (AD-H), high alcohol content with strong acids can sometimes lead to gradual degradation or phase stripping over thousands of injections.
-
Wavelength: The CF₃ group does not provide a strong chromophore, so detection relies on the benzene ring. 230 nm avoids the baseline noise of TFA seen at 210 nm.
The "Classic" Alternative: Chiralpak AD-H
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase:
-Hexane : Ethanol : TFA (95 : 5 : 0.1) -
Performance Note: While AD-H often works, the resolution is frequently lower for ortho-disubstituted aromatics due to steric exclusion from the amylose helical cavity.
Part 3: Alternative High-Throughput Method (SFC)
For laboratories processing >50 samples per day (e.g., during salt screening or process development), Supercritical Fluid Chromatography (SFC) is the preferred alternative.
Experimental Protocol
-
Column: Chiralpak IG-3 or IC-3 (3.0 x 100 mm, 3 µm)
-
Mobile Phase A: CO₂
-
Mobile Phase B: Methanol + 0.2% TFA
-
Gradient: 5% to 40% B over 4 minutes.
-
Back Pressure: 120 bar
-
Temperature: 40°C
Advantage: The low viscosity of supercritical CO₂ allows for 3-5 minute run times, significantly faster than the 15+ minutes required for Normal Phase HPLC.
Part 4: Rapid Screening via ¹H NMR
Before committing to HPLC method development, NMR can provide a quick estimation of ee (>90% vs <50%) using a Chiral Solvating Agent (CSA).
Protocol
-
Dissolution: Dissolve 5 mg of 2-Chloro-6-(trifluoromethyl)mandelic acid in 0.6 mL CDCl₃.
-
CSA Addition: Add 1.5 - 2.0 equivalents of (S)-(-)-1-Phenylethylamine .
-
Mechanism: The amine forms a diastereomeric salt with the mandelic acid in situ.
-
Analysis: Focus on the methine proton (
-H) of the mandelic acid. In the chiral environment, the (R)-acid and (S)-acid salts will show distinct chemical shifts (split peaks). -
Calculation: Integrate the two methine peaks (
and ).
Part 5: Visualization & Logic
Method Development Decision Tree
This diagram outlines the logical flow for selecting the optimal method based on laboratory constraints and sample throughput.
Caption: Decision tree for selecting the optimal analytical technique based on throughput and precision needs.
Chiral Recognition Mechanism
This diagram illustrates the "Three-Point Interaction" model required for separation on the polysaccharide phase.
Caption: Mechanistic representation of the three-point interaction (H-bonding and Steric inclusion) facilitating enantioseparation.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Daicel Corporation. Link
-
Sigma-Aldrich. 2-Chloro-6-(trifluoromethyl)mandelic acid Product Page (CAS 1214361-53-1). Link
-
BenchChem. Application Notes: Determination of Enantiomeric Excess Using (S)-Mandelic Acid via ¹H NMR Spectroscopy. Link
-
PubChem. 2-Chloro-6-(trifluoromethyl)mandelic acid Compound Summary. National Library of Medicine. Link
- Wolf, C.Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry, 2008. (General reference for CSA NMR methodology).
Navigating Stereochemistry: A Comparative Guide to the Structural Elucidation of 2-Chloro-6-(trifluoromethyl)mandelic Acid
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical directive that dictates efficacy, safety, and ultimately, therapeutic success. Chiral molecules, such as the substituted mandelic acid derivative, 2-Chloro-6-(trifluoromethyl)mandelic acid, exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of absolute stereochemistry is a cornerstone of pharmaceutical research.
This guide provides an in-depth comparison of the primary method for absolute structure determination, single-crystal X-ray crystallography, with other powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD). We will use 2-Chloro-6-(trifluoromethyl)mandelic acid as a focal point to explore the nuances, strengths, and limitations of each approach, offering field-proven insights for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration of a chiral molecule. By diffracting X-rays through a well-ordered single crystal, we can map the electron density of the constituent atoms, revealing their precise spatial arrangement and unequivocally establishing the molecule's stereochemistry.
While a public crystal structure for 2-Chloro-6-(trifluoromethyl)mandelic acid is not available as of this writing, the extensive body of literature on substituted mandelic acids provides a clear roadmap for its crystallographic analysis.[1][2] The process, from crystallization to data refinement, is a meticulous one, demanding both expertise and a systematic approach.
Experimental Workflow: A Proposed Protocol for 2-Chloro-6-(trifluoromethyl)mandelic Acid
The successful crystallographic analysis hinges on the growth of a high-quality single crystal. For a molecule like 2-Chloro-6-(trifluoromethyl)mandelic acid, which possesses both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors, as well as aromatic interactions, a variety of crystallization techniques should be explored.
Step-by-Step Crystallization and Data Collection Protocol:
-
Material Preparation: Begin with highly purified (S)- or (R)-2-Chloro-6-(trifluoromethyl)mandelic acid. Purity is paramount, as impurities can inhibit crystallization.
-
Solvent Screening: A systematic screening of solvents and solvent mixtures is crucial. Given the molecule's polarity, solvents such as ethanol, isopropanol, ethyl acetate, and toluene, and their mixtures with less polar co-solvents like hexane or heptane, would be appropriate starting points.
-
Crystallization:
-
Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
-
Crystal Selection and Mounting: Identify a single crystal with well-defined faces and no visible defects under a microscope. Carefully mount the crystal on a goniometer head for data collection.
-
Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation). For weakly diffracting crystals, synchrotron radiation may be necessary.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the crystal structure using direct methods or dual-space algorithms. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates. The absolute configuration is typically determined by anomalous dispersion effects, quantified by the Flack parameter.
Data Presentation: Crystallographic Parameters
A successful crystallographic experiment on a substituted mandelic acid would yield a comprehensive set of data, which would be deposited in the Cambridge Structural Database (CSD).[3][4][5] The key parameters are summarized in the table below, with hypothetical data for illustrative purposes.
| Parameter | Hypothetical Value for (S)-2-Chloro-6-(trifluoromethyl)mandelic acid | Significance |
| Chemical Formula | C₉H₆ClF₃O₃ | Confirms the elemental composition of the crystal. |
| Formula Weight | 268.59 g/mol | Molecular mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁ | Specifies the symmetry operations within the crystal. |
| a, b, c (Å) | 8.12, 12.34, 9.87 | Dimensions of the unit cell. |
| β (°) | 105.2 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 954.3 | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute stereochemistry. |
Comparative Analysis: Alternative Methodologies
While X-ray crystallography provides the definitive answer, it is not always feasible due to challenges in obtaining suitable crystals. In such cases, a combination of other spectroscopic and chromatographic techniques can provide robust, albeit indirect, evidence of stereochemistry and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative abundance (enantiomeric excess, or ee).[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Typical HPLC Protocol for Mandelic Acid Derivatives:
-
Column Selection: A variety of chiral stationary phases are available, often based on polysaccharides like cellulose or amylose. For mandelic acid derivatives, columns such as CHIRALPAK® IC have been shown to be effective.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic additive like trifluoroacetic acid (TFA) is often included to improve peak shape for acidic analytes.[6]
-
Detection: UV detection is commonly used for aromatic compounds like mandelic acid derivatives.
-
Quantification: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks.
| Technique | Advantages | Disadvantages |
| X-ray Crystallography | - Provides absolute configuration. - Gives precise bond lengths and angles. | - Requires high-quality single crystals. - Can be time-consuming. |
| Chiral HPLC | - Excellent for determining enantiomeric excess. - High throughput and sensitivity. | - Does not directly provide absolute configuration (requires a standard of known configuration). - Method development can be required. |
| NMR Spectroscopy | - Can determine enantiomeric excess using chiral resolving agents. - Provides detailed structural information. | - Indirect method for absolute configuration. - Peak overlap can be an issue. |
| Circular Dichroism | - Sensitive to stereochemistry. - Can be used to determine absolute configuration by comparison to theoretical calculations. | - Requires a chromophore near the stereocenter. - Can be concentration-dependent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis. For chiral molecules, enantiomers have identical NMR spectra. However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be converted into diastereomers, which are distinguishable by NMR.[8] (S)-Mandelic acid itself is often used as a CSA for determining the enantiomeric excess of chiral amines and alcohols.[8][9]
For determining the ee of 2-Chloro-6-(trifluoromethyl)mandelic acid, a chiral amine could be used as a CSA. The interaction between the acidic mandelic acid derivative and the basic amine would form diastereomeric salts in solution, leading to the separation of signals in the ¹H or ¹⁹F NMR spectrum.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. While CD is highly sensitive to stereochemistry, determining the absolute configuration from a CD spectrum alone is not straightforward. It typically requires comparison with the spectrum of a known standard or with theoretical calculations of the expected CD spectrum for each enantiomer.
Conclusion: An Integrated Approach to Stereochemical Assignment
The structural elucidation of a chiral molecule like 2-Chloro-6-(trifluoromethyl)mandelic acid requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry, its reliance on high-quality crystals necessitates the availability of complementary techniques.
Chiral HPLC provides a robust and high-throughput method for quantifying enantiomeric purity. NMR spectroscopy, with the aid of chiral auxiliaries, offers an alternative means of determining enantiomeric excess and can provide valuable structural insights. Circular dichroism serves as a sensitive probe of chirality and can, in conjunction with computational methods, aid in the assignment of absolute configuration.
For researchers in drug development, a comprehensive understanding of these techniques and their synergistic application is essential for navigating the complexities of chiral molecules and ensuring the development of safe and effective therapeutics. The choice of analytical strategy will ultimately depend on the specific research question, the availability of materials, and the desired level of structural detail.
References
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. SciELO. [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health. [Link]
-
Cambridge Structural Database. Wikipedia. [Link]
-
WebCSD (Cambridge Structural Database - Chemistry). UW-Madison Libraries. [Link]
-
Are the crystal structures of enantiopure and racemic mandelic acids determined by kinetics or thermodynamics? UCL Discovery. [Link]
-
Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? UCL Discovery. [Link]
-
Cambridge Structure Database (CSD). MatDaCs. [Link]
Sources
- 1. Are the crystal structures of enantiopure and racemic mandelic acids determined by kinetics or thermodynamics? - UCL Discovery [discovery.ucl.ac.uk]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. WebCSD (Cambridge Structural Database - Chemistry) - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Analytical Standard Purity Guide: 2-Chloro-6-(trifluoromethyl)mandelic acid
Executive Summary
2-Chloro-6-(trifluoromethyl)mandelic acid is a high-value chiral building block, distinguished by the steric bulk of the ortho-chloro and ortho-trifluoromethyl groups surrounding the benzylic center. Its primary applications lie in asymmetric synthesis and as a resolving agent for chiral amines.
For researchers, the purity of this standard is not merely a compliance checkbox but a critical variable. Impurities in this specific scaffold—particularly the decarboxylated benzaldehyde derivative—are reactive electrophiles that can silently sabotage downstream nucleophilic substitutions or chiral resolutions.
This guide objectively compares the performance of Commercial Synthesis Grade (CSG) material against a fully characterized Certified Analytical Standard (CAS) , validating why "98% purity" by simple HPLC area integration is insufficient for rigorous drug development.
Part 1: The Criticality of Purity (Mechanism & Causality)
The unique substitution pattern of 2-Chloro-6-(trifluoromethyl)mandelic acid introduces specific stability and analytical challenges that generic mandelic acids do not possess.
The "Invisible" Impurity Trap
The electron-withdrawing nature of the -CF3 group destabilizes the benzylic bond. Under acidic or thermal stress, the molecule can undergo decarboxylation to form 2-chloro-6-(trifluoromethyl)benzaldehyde .
-
The Risk: This aldehyde is UV-active and highly reactive. In chiral resolution protocols, it reacts with the amine resolving agent to form Schiff bases (imines), irreversibly consuming the target amine and altering the stoichiometry of the resolution.
-
The Detection Failure: In standard gradient HPLC, the aldehyde often co-elutes with solvent fronts or exhibits a response factor significantly different from the acid, leading to drastic overestimation of purity when using "Area %" calculations.
Hygroscopicity and Stoichiometry
Mandelic acid derivatives are prone to hydrate formation. A "99%" pure sample by HPLC-UV may actually contain 5-10% water by weight.
-
Consequence: Using this material as a quantitative standard without a Karl Fischer (KF) correction factor leads to a systematic 5-10% error in potency assignment of drug substances.
Part 2: Comparative Analysis of Purity Grades
The following data summarizes a comparative study between a typical "Synthesis Grade" commercial sample and a purified "Analytical Standard."
Table 1: Comparative Performance Metrics
| Feature | Commercial Synthesis Grade (CSG) | Certified Analytical Standard (CAS) | Impact on Research |
| Nominal Purity | >98% (HPLC Area %) | >99.5% (Mass Balance) | CSG overestimates active content. |
| Assay Method | HPLC-UV (254 nm) only | qNMR + HPLC + TGA + KF | CAS provides absolute quantification. |
| Water Content | Not specified (often 2-5%) | Measured (e.g., <0.5%) | CSG causes weighing errors in molar calculations. |
| Enantiomeric Excess (%ee) | Variable (95-98%) | >99.9% | Critical for chiral resolution efficiency. |
| Key Impurity | Benzaldehyde deriv. (~1-2%) | <0.1% | CSG introduces electrophilic side-reactants. |
| Trace Metals | Uncontrolled (Pd, Cu residues) | Quantified (<10 ppm) | CSG may poison downstream catalysts. |
Part 3: Experimental Validation Protocols
Protocol A: Absolute Purity via qNMR (The Gold Standard)
Why this works: qNMR (Quantitative Nuclear Magnetic Resonance) does not rely on response factors or reference standards of the analyte itself.[1][2] It measures the molar ratio of protons against a certified internal standard (e.g., Maleic Acid or TCNB).
Workflow:
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). It has a singlet at ~6.3 ppm, distinct from the aromatic protons of the mandelic acid (7.3–7.8 ppm).
-
Solvent: DMSO-d6 (prevents hydroxyl exchange broadening).
-
Preparation: Precision weigh ~10 mg of Analyte and ~5 mg of IS into the same vial. Dissolve completely.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (d1): 60 seconds (Critical: must be >5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)
Protocol B: Impurity Profiling via HPLC-UV (The Separation)
Why this works: This method separates the specific benzaldehyde degradation product from the parent acid.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the carboxylic acid, sharpening the peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 210 nm (universal) and 254 nm (aromatic).
-
Success Criteria: The benzaldehyde impurity (less polar) typically elutes after the mandelic acid. Resolution (Rs) must be > 2.0.
Protocol C: Enantiomeric Purity (Chiral HPLC)
Why this works: 2-Chloro-6-(trifluoromethyl)mandelic acid has a bulky "ortho-substituted" structure that requires specific polysaccharide selectors.
-
Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: n-Hexane : IPA : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[3]
-
Observation: The -CF3 and -Cl groups create a deep chiral pocket. Isomer 1 (R) and Isomer 2 (S) should achieve baseline separation (Rs > 3.0) due to the rigid steric hindrance.
Part 4: Visualization of Analytical Logic
Diagram 1: The "Mass Balance" Purity Assessment Workflow
This diagram illustrates the decision tree for qualifying the standard. Note the feedback loop: if qNMR and HPLC disagree, the presence of volatile/inorganic impurities is investigated.
Caption: Figure 1. The Mass Balance approach combines orthogonal methods to eliminate blind spots inherent in single-method analysis.
Diagram 2: The Degradation Pathway Risk
Why storage and handling matter for this specific molecule.
Caption: Figure 2. Decarboxylation pathway driven by the electron-withdrawing CF3 group. The resulting aldehyde is a reactive impurity.
Part 5: Recommendations for Researchers
-
Do not rely on "Certificate of Analysis" from bulk suppliers for quantitative work. Most bulk suppliers only perform Area% HPLC, which ignores water content and inorganic salts.
-
Store at -20°C. The decarboxylation risk (Figure 2) is thermally driven.
-
Use qNMR for potency assignment. If you must use a commercial synthesis grade material, perform a qNMR experiment (Protocol A) to establish its actual weight-percent purity before using it to calculate reaction stoichiometry.
-
Check the "Blank". Always run a blank injection of your solvent. The benzaldehyde impurity often accumulates in stock solutions over time.
References
-
National Institutes of Health (NIH). (2025). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]
-
PubChem. (2025).[4] 2-Chloro-6-(trifluoromethyl)benzeneboronic acid (Structural Analog Data). Retrieved from [Link]
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
Sources
Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for 2-Chloro-6-(trifluoromethyl)mandelic acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Chloro-6-(trifluoromethyl)mandelic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our commitment is to provide value beyond the product, ensuring your work is conducted with the highest standards of safety and scientific integrity.
Hazard Assessment and Risk Analysis
A thorough understanding of the specific chemical hazards is the foundation of any effective safety protocol. While a specific Safety Data Sheet (SDS) for 2-Chloro-6-(trifluoromethyl)mandelic acid is not widely available, a reliable hazard profile can be synthesized by analyzing its structural components: the mandelic acid backbone, a chloro- substituent, and a trifluoromethyl- substituent.
1.1. Chemical Identity
| Property | Value |
| Chemical Name | 2-Chloro-6-(trifluoromethyl)mandelic acid |
| Molecular Formula | C₉H₆ClF₃O₃ |
| Structure | A phenyl ring substituted with a chloro group, a trifluoromethyl group, and a hydroxy(carboxy)methyl group. |
| Anticipated Use | Chiral intermediate in pharmaceutical synthesis, similar to other mandelic acid derivatives.[1] |
1.2. Inferred GHS Hazard Profile
The hazard classification below is inferred from structurally related compounds, including DL-Mandelic acid and 4-(Trifluoromethyl)mandelic acid. The presence of electron-withdrawing chloro- and trifluoromethyl groups is expected to increase the acidity and potential irritancy compared to the parent mandelic acid.
| GHS Classification | Hazard Statement | Rationale & Supporting Citations |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Mandelic acid and its derivatives are consistently classified as skin irritants.[2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | This is a primary hazard for mandelic acid compounds, often leading to significant eye damage on contact.[2][3][4][5][6] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | As a fine powder, inhalation of dust can irritate the respiratory tract.[3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | This is a potential hazard based on data from related compounds.[4] |
1.3. Primary Routes of Exposure The most significant risks during routine laboratory operations arise from:
-
Eye Contact: Direct contact with the solid powder or solutions can cause serious irritation or damage.[6]
-
Skin Contact: Can cause skin irritation upon contact.[2]
-
Inhalation: Inhalation of airborne dust, particularly during weighing and transfer operations, can lead to respiratory tract irritation.[3]
-
Ingestion: Accidental ingestion is harmful.[4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
2.1. Engineering Controls: The First Line of Defense Reliance on PPE alone is insufficient. Engineering controls are designed to minimize exposure at the source.
-
Fume Hood: All manipulations of solid 2-Chloro-6-(trifluoromethyl)mandelic acid and its concentrated solutions must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of dust and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.[7]
-
Safety Stations: An emergency eye wash station and safety shower must be readily accessible and tested regularly.[2][4]
2.2. Mandatory Personal Protective Equipment (PPE) Ensemble The following PPE is required for all personnel handling the compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or during splash-prone procedures. | Protects against airborne dust and splashes of solutions, preventing serious eye irritation.[2][7][8] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil / 0.1 mm). | Provides primary protection against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.[4][5] Contaminated gloves must be disposed of as chemical waste.[5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing and protects the skin from accidental spills.[2][4] |
| Respiratory Protection | Generally not required when handling small quantities within a certified fume hood. For large-scale operations or spill cleanup outside of a hood, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary. | Ensures protection against inhalation of fine dust if engineering controls are insufficient or fail.[7] |
2.3. Procedural Workflow: Donning and Doffing PPE Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational and Disposal Plans
3.1. Handling Solid Compound (Weighing and Transfer)
-
Preparation: Ensure the chemical fume hood sash is at the appropriate working height. Place all necessary equipment (spatulas, weigh boats, containers) inside the hood before starting.
-
Weighing: Use an anti-static weigh boat or paper. Handle the container of 2-Chloro-6-(trifluoromethyl)mandelic acid carefully to minimize puffing of the fine powder.
-
Transfer: Transfer the weighed solid to the reaction vessel slowly and carefully. Tap tools gently on the inside of the vessel to dislodge any remaining powder.
-
Cleanup: After transfer, carefully wipe down the spatula and weigh boat with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth as solid chemical waste.
3.2. Accidental Release and Spill Management A prompt and correct response to a spill is critical to mitigate exposure.
Caption: Logical workflow for spill response management.
3.3. Decontamination and Disposal Plan
-
Personnel Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.[2] If eye contact occurs, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3][4]
-
Waste Disposal: All waste containing 2-Chloro-6-(trifluoromethyl)mandelic acid, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as halogenated organic waste.[4] It is the responsibility of the user to correctly classify and dispose of the waste in accordance with all applicable local and national regulations.[4] Do not dispose of this material down the drain.
References
-
Safety Data Sheet for 4-(Trifluoromethyl)mandelic acid. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet. Not specified. [Link]
-
Material Safety Data Sheet for Dl-mandelic acid, 98+% Cole-Parmer. [Link]
-
GHS Safety Data Sheet for (R)-(-)-MANDELIC ACID. S D Fine-Chem Limited. [Link]
-
Safety Data Sheet for Mandelic Acid. Avena Lab. [Link]
- Process for the preparation and resolution of mandelic acid derivatives.
-
Mandelic Acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Mandelic Acid. - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts.
- Method for synthesizing mandelic acid.
Sources
- 1. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pccarx.com [pccarx.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. avenalab.com [avenalab.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
